MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Overview
Description
MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C24H28N4O2 It is characterized by the presence of a mesityl group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
The synthesis of MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for these methods are generally mild and functional group tolerant, making them suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Scientific Research Applications
MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications. It has been studied for its potential as an anti-inflammatory agent . Additionally, it is being explored for its therapeutic potential as a ligand for alpha1-adrenergic receptors . This compound is also of interest in the field of material science due to its luminescent properties .
Mechanism of Action
The mechanism of action of MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it acts as an antagonist for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors inhibits their activity, leading to therapeutic effects such as reduced inflammation and improved cardiovascular function.
Comparison with Similar Compounds
MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as arylpiperazine-based alpha1-adrenergic receptor antagonists like trazodone, naftopidil, and urapidil . These compounds share structural similarities but differ in their specific functional groups and pharmacokinetic profiles. The unique combination of the mesityl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2,4,6-trimethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-13-16(2)20(17(3)14-15)21(24)23-11-9-22(10-12-23)18-7-5-6-8-19(18)25-4/h5-8,13-14H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIJTEUUQNBZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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